N-(sec-butyl)-2-[(4-methylbenzoyl)amino]benzamide
Overview
Description
N-(sec-butyl)-2-[(4-methylbenzoyl)amino]benzamide is a synthetic compound that is widely used in scientific research. It is a member of the benzamide family of compounds, which are known to have a range of biological activities.
Scientific Research Applications
N-(sec-butyl)-2-[(4-methylbenzoyl)amino]benzamide has been used extensively in scientific research due to its ability to inhibit the activity of certain enzymes. It has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This inhibition has been shown to increase the sensitivity of cancer cells to certain chemotherapeutic agents.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-2-[(4-methylbenzoyl)amino]benzamide is through inhibition of PARP activity. PARP is an enzyme that is involved in DNA repair, and inhibition of its activity leads to accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N-(sec-butyl)-2-[(4-methylbenzoyl)amino]benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the sensitivity of cancer cells to certain chemotherapeutic agents, as well as to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory effects, and to protect against ischemia-reperfusion injury.
Advantages and Limitations for Lab Experiments
The advantages of using N-(sec-butyl)-2-[(4-methylbenzoyl)amino]benzamide in lab experiments include its ability to inhibit PARP activity, which is a key target in cancer research. It also has anti-inflammatory effects and can protect against ischemia-reperfusion injury. The limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
For research on N-(sec-butyl)-2-[(4-methylbenzoyl)amino]benzamide include further investigation of its mechanism of action, as well as its potential use in combination with other chemotherapeutic agents. There is also potential for the development of new compounds based on the structure of N-(sec-butyl)-2-[(4-methylbenzoyl)amino]benzamide that may have improved efficacy and reduced toxicity.
properties
IUPAC Name |
N-butan-2-yl-2-[(4-methylbenzoyl)amino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-4-14(3)20-19(23)16-7-5-6-8-17(16)21-18(22)15-11-9-13(2)10-12-15/h5-12,14H,4H2,1-3H3,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLAJQKVYTYDEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-2-{[(4-methylphenyl)carbonyl]amino}benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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